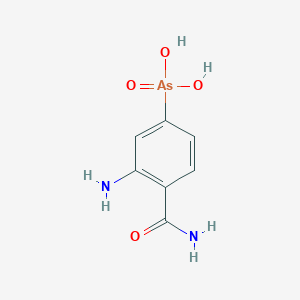
O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate is an organophosphorus compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes bromine, chlorine, and phosphorus atoms, making it a versatile molecule for different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with diethyl phosphorochloridothioate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridothioate. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
化学反应分析
Types of Reactions
O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学研究应用
O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate has several applications in scientific research:
Biology: This compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the development of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
作用机制
The mechanism of action of O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate involves the inhibition of enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, leading to the accumulation of substrates and a decrease in the formation of products. The molecular targets include enzymes involved in vital biological processes, making this compound effective in various applications.
相似化合物的比较
Similar Compounds
- O,O-Diethyl O-(4-nitrophenyl) phosphorothioate
- O,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate
- O,O-Diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate
Uniqueness
O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate is unique due to its specific combination of bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications where selective inhibition of enzymes is required.
属性
CAS 编号 |
2082-40-8 |
|---|---|
分子式 |
C12H14BrCl2O3PS |
分子量 |
420.1 g/mol |
IUPAC 名称 |
[(Z)-1-(2-bromo-4-chlorophenyl)-2-chloroethenoxy]-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H14BrCl2O3PS/c1-3-16-19(20,17-4-2)18-12(8-14)10-6-5-9(15)7-11(10)13/h5-8H,3-4H2,1-2H3/b12-8- |
InChI 键 |
MKWKTOCXWGXLIB-WQLSENKSSA-N |
手性 SMILES |
CCOP(=S)(OCC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)Br |
规范 SMILES |
CCOP(=S)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


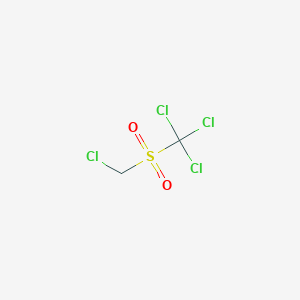

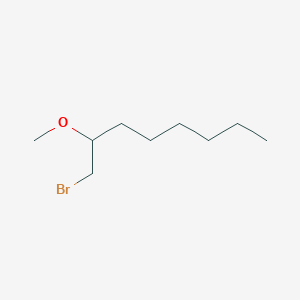
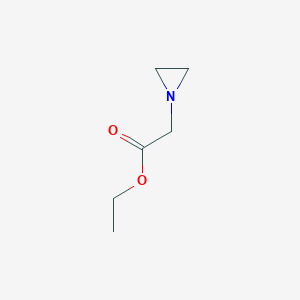
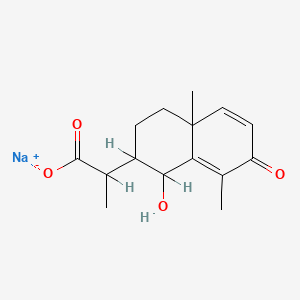
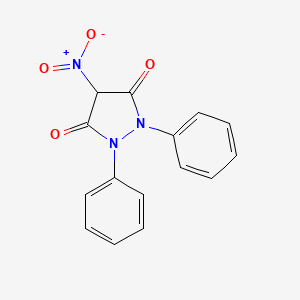

![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
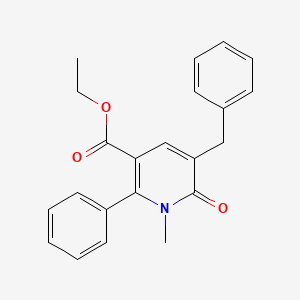
![5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14739083.png)
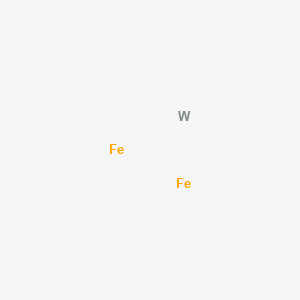
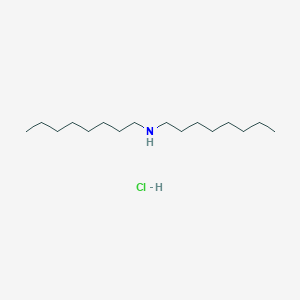
![[3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate](/img/structure/B14739090.png)
